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Complexes in Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in hydrogenation reactions, impacting
yield, selectivity, and overall process efficiency. Ruthenium (Ru) and Iridium (Ir), both platinum-
group metals, form highly effective and versatile catalysts for the hydrogenation of a wide array
of functional groups. This guide provides an objective comparison of their catalytic activities,
supported by experimental data, to aid researchers in catalyst selection for specific synthetic
challenges.

Performance Comparison: Ruthenium vs. Iridium

Both ruthenium and iridium complexes are powerful catalysts, but they often exhibit different
strengths in terms of activity, substrate scope, and selectivity. While ruthenium is often lauded
for its versatility and lower cost, iridium catalysts frequently provide superior activity and are
particularly effective for challenging substrates, such as unfunctionalized olefins.[1][2][3]

A direct comparison using the same cinchona alkaloid-derived NNP ligands for the asymmetric
hydrogenation of ketones revealed that the iridium catalyst possessed significantly higher
hydrogenation activity than the ruthenium counterpart.[1][2] However, the ruthenium catalyst,
despite its lower activity, maintained high enantioselectivity and even surpassed iridium for

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1217079?utm_src=pdf-interest
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02211g
https://pmc.ncbi.nlm.nih.gov/articles/PMC9115770/
https://pubs.acs.org/doi/10.1021/ar700113g
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02211g
https://pmc.ncbi.nlm.nih.gov/articles/PMC9115770/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

certain substrates.[1][2] This highlights that the choice of metal is as critical as the ligand
design for achieving optimal results in asymmetric hydrogenation.[1]

Iridium catalysts are particularly noted for their high efficiency in the asymmetric hydrogenation
of unfunctionalized olefins, a class of substrates for which ruthenium and rhodium catalysts
generally show low reactivity.[3] Furthermore, cyclometalated iridium complexes have
demonstrated high turnover numbers (TONS), reaching up to 7,500, with catalyst loadings as
low as 0.01% in the transfer hydrogenation of various nitrogen heterocycles.[4] For the
hydrogenation of sterically hindered imines, iridium complexes have achieved impressive TONs
of up to 100,000.[5] In contrast, while highly active, turnover numbers for some widely used
ruthenium catalysts, like the Noyori-type complexes, can be limited by catalyst deactivation.[6]

Quantitative Data Summary

The following tables summarize the performance of selected ruthenium and iridium catalysts in
various hydrogenation reactions, providing a quantitative basis for comparison.

Table 1: Catalytic Performance of Ruthenium Complexes

TON TOF
Catalyst .
Substrate (Turnover (Turnover Conditions Reference
Type
Number) Frequency)
Ruthenacycle  Acetophenon Isopropanol,
- up to 190 h—1 [7]
(22¢) e RT
Ru/NNP Aromatic 25-50 bar Hz,
] up to 2000 - [1]
Ligand Ketones 50 °C
RuU/NHz-y- o ) Aqueous, 70
Levulinic Acid - 3,355 ht [8]
Al203 °C
Ru(L1) Acetophenon Isopropanol,
- 1.16x103h™? [9][10]
(PPh3)Cl2 e Base
PET
Ru Complex ) up to 37,000 - - [11]
Upcycling
Bifunctional Formaldehyd 685 h—
- o 363K [12]
Ru e Decomp. (initial)
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Table 2: Catalytic Performance of Iridium Complexes

TON TOF
Catalyst .
Substrate (Turnover (Turnover Conditions Reference
Type
Number) Frequency)
Cyclometalat N- Formic acid,
up to 7,500 [4]
edlIr Heterocycles Water
Ir/Phosphine-  Sterically
Phosphorami  Hindered up to 100,000 [5]
dite Imines
Ir/SpiroPO o
) Quinolines up to 5,000 THF [5]
Ligand
Formic Acid
IrO2-GaN Neat FA,
Dehydrogena 1.3 x 108 8.1x105h™? ] ] [13]
NWs ) Light-driven
tion
Ir-N,P Conjugated N
Additive, Hz [14]
Complex Enones
Cyclometalat Formic acid,
Carbonyls up to 50,000 [4]
edIr Water, pH 4.5

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below

are representative experimental protocols for hydrogenation reactions using ruthenium and

iridium catalysts.

Protocol 1: Asymmetric Transfer Hydrogenation of a

Ketone using a Ruthenium Catalyst

This protocol is a general representation based on typical conditions for Noyori-type ruthenium

catalysts.

Materials:

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://livrepository.liverpool.ac.uk/2003856/
https://pubs.rsc.org/en/content/articlehtml/2020/cy/c9cy02147g
https://pubs.rsc.org/en/content/articlehtml/2020/cy/c9cy02147g
https://pubs.acs.org/doi/10.1021/acscatal.5c06613
https://pubs.acs.org/doi/10.1021/jacs.2c02422
https://livrepository.liverpool.ac.uk/2003856/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Ruthenium catalyst (e.g., [(mesitylene)RuClz]2 with a chiral diamine ligand like (R,R)-
TsDPEN)

e Substrate (e.g., acetophenone)

e Hydrogen donor (e.g., isopropanol or a formic acid/triethylamine azeotrope)

e Base (e.g., KOtBu or iPrOK), if required

e Anhydrous, degassed solvent (e.g., isopropanol)

 Inert atmosphere glovebox or Schlenk line equipment

Procedure:

o Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged
with the ruthenium precursor and the chiral ligand to form the pre-catalyst.

e Reaction Setup: To the flask containing the pre-catalyst (e.g., 0.1-1 mol%), add the
anhydrous, degassed solvent (e.g., isopropanol).

e Add the substrate (1.0 eq) to the solution.

« If required, add the base (e.g., 5-10 mol%). The base is often crucial for initiating the catalytic
cycle.[7]

o Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., room
temperature to 82 °C).[7][10] For transfer hydrogenation, the isopropanol solvent also serves
as the hydrogen source.

e Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon
completion, the reaction is quenched (e.g., with a saturated solution of NH4Cl).

e The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined
organic layers are dried over anhydrous Na2SOa, filtered, and concentrated under reduced
pressure.
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e Analysis: The crude product is purified by column chromatography. The yield is determined,
and the enantiomeric excess (ee) is measured using chiral HPLC.

Protocol 2: Direct Asymmetric Hydrogenation of an
Olefin using an Iridium Catalyst

This protocol is a general representation based on typical conditions for Crabtree-type iridium
catalysts.[15]

Materials:

Iridium catalyst (e.qg., [Ir(COD)(PCys)(Py)]PFe with a chiral P,N ligand)

Substrate (e.g., an unfunctionalized aryl-substituted olefin)

Anhydrous, degassed solvent (e.g., Dichloromethane, THF)

High-pressure reactor (autoclave)

Hydrogen gas (high purity)

Procedure:

» Reaction Setup: To a glass liner for the autoclave, add the iridium catalyst (e.g., 0.1-1.0
mol%) and the substrate (1.0 eq) inside a glovebox.[15]

e Add the anhydrous and degassed solvent.[15]

¢ Reaction Execution: Seal the liner inside the autoclave. Purge the autoclave with hydrogen
gas 3-4 times to remove air.

o Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).[15]

 Stir the reaction mixture at the specified temperature (many reactions proceed at room
temperature).[15]

e Monitoring and Work-up: After the reaction time has elapsed (or Hz uptake ceases), the
pressure is carefully released in a well-ventilated fume hood.
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e The solvent is removed under reduced pressure.

e Analysis: The residue is purified by column chromatography to isolate the product. The yield
and enantiomeric excess are determined.

Mechanistic Visualizations

Understanding the catalytic cycle is key to optimizing reaction conditions and catalyst design.
The following diagrams illustrate a generalized workflow for setting up a hydrogenation
experiment and a simplified catalytic cycle for a bifunctional ruthenium catalyst.
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Caption: General experimental workflow for catalytic hydrogenation.
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Caption: Simplified catalytic cycle for bifunctional Ru-catalyzed ketone hydrogenation.

Conclusion

The choice between ruthenium and iridium for catalytic hydrogenation is highly dependent on

the specific application.

Ruthenium catalysts offer a broad substrate scope and are often more cost-effective. They
are exceptionally well-studied for the hydrogenation of ketones and have been developed for
a variety of specialized applications, including the selective hydrogenation of arenes and
biomass-derived chemicals.[8][16] While highly active, their performance can sometimes be
limited by catalyst deactivation.[6]

Iridium catalysts often exhibit superior activity, achieving extremely high turnover numbers
and frequencies, particularly for more challenging substrates.[4][5][13] They are the catalysts
of choice for the asymmetric hydrogenation of unfunctionalized and non-traditionally
functionalized olefins, where Ru and Rh catalysts often fail.[3][17]
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For drug development professionals and scientists, initial screening should consider the
substrate class. For standard ketones and aldehydes, a well-chosen ruthenium catalyst may
provide an optimal balance of activity, selectivity, and cost. For challenging unfunctionalized
olefins or when extremely high turnover is required, an iridium-based system is likely to provide
superior results. In asymmetric synthesis, the specific substrate-ligand-metal combination is
critical, and as demonstrated, a less active metal like ruthenium may occasionally offer better
enantioselectivity than its more active iridium counterpart.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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